molecular formula C16H15N3O2S2 B6535167 2-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 1049243-58-4

2-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B6535167
CAS No.: 1049243-58-4
M. Wt: 345.4 g/mol
InChI Key: ZZVVTSNVNDZFBK-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide is a synthetic compound designed for research applications, featuring a 1,3,4-oxadiazole core linked via a sulfanyl acetamide bridge to a thiophene moiety. This molecular architecture is of significant interest in medicinal chemistry exploration. The 1,3,4-oxadiazole scaffold is a well-documented pharmacophore in scientific literature, associated with a range of biological activities. Research on analogous structures has demonstrated potential antimicrobial properties against various microbial species . Furthermore, derivatives incorporating thioether linkages and thiophene rings have been investigated for their antifungal and anthelmintic activities . The specific combination of the 1,3,4-oxadiazole ring, a (4-methylphenyl)sulfanyl group, and a (thiophen-2-yl)methyl substituent in this single molecule makes it a valuable chemical entity for structure-activity relationship (SAR) studies and for screening against novel biological targets . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers handling this compound should adhere to all appropriate safety protocols and regulations.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-11-4-6-12(7-5-11)23-10-14(20)17-16-19-18-15(21-16)9-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVVTSNVNDZFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its biological activity. The compound's molecular formula is C13H14N2S2C_{13}H_{14}N_{2}S_{2} with a molecular weight of 270.39 g/mol . Its structural features contribute to its lipophilicity and potential bioactivity.

PropertyValue
Molecular FormulaC13H14N2S2
Molecular Weight270.39 g/mol
LogP3.0405
Polar Surface Area78.83 Ų

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of this structure showed enhanced activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

The mechanism of action often involves the inhibition of key enzymes involved in bacterial cell wall synthesis or disruption of membrane integrity. For instance, compounds targeting thymidylate synthase (TS), an enzyme crucial for DNA synthesis, have shown promising results with IC50 values ranging from 0.47 to 1.4 µM .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been extensively studied. In vitro assays have shown that these compounds can inhibit cancer cell proliferation in various cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The presence of the oxadiazole ring enhances the lipophilicity of these compounds, facilitating their transport across cell membranes to reach intracellular targets .

A notable study highlighted that specific derivatives exhibited cytotoxicity with IC50 values in the low micromolar range, indicating potent activity against cancer cells . The proposed mechanism includes inducing apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival.

Case Studies

  • Antimicrobial Efficacy : In a comparative study on various oxadiazole derivatives, it was found that those with thiophene substitutions displayed superior antimicrobial efficacy against both Gram-positive and Gram-negative bacteria compared to their non-substituted counterparts .
  • Cytotoxicity Assessment : A series of synthesized compounds were evaluated for their anticancer activity using the NCI-60 cell line panel. The results indicated that certain derivatives significantly inhibited growth in multiple cancer cell lines, showcasing a dual action against both microbial and cancerous cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the thiophene and sulfanyl groups in this compound enhances its interaction with microbial targets, potentially leading to the development of new antibiotics. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may have similar properties .

Anti-inflammatory Properties
Compounds containing oxadiazole moieties have been investigated for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases. In vitro studies have demonstrated that oxadiazole derivatives can reduce pro-inflammatory cytokine production .

Analgesic Effects
There is emerging evidence that certain oxadiazole derivatives possess analgesic properties. The mechanism may involve the inhibition of pain pathways at the central nervous system level. This compound's structure suggests it could be explored further for potential pain-relieving applications .

Materials Science

Polymer Chemistry
The incorporation of 2-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Research has focused on synthesizing copolymers that include this compound to improve material performance in applications such as coatings and composites .

Conductive Polymers
Due to its unique electronic properties, this compound may serve as a building block for conductive polymers. These materials are essential in electronic applications, including organic photovoltaics and sensors. The thiophene group is particularly beneficial for enhancing conductivity through π-conjugation .

Agricultural Chemistry

Pesticidal Activity
The structural features of this compound suggest potential applications as a pesticide or herbicide. Preliminary studies on related compounds indicate efficacy against various pests and pathogens affecting crops. The exploration of its use in agricultural formulations could lead to more effective pest control strategies .

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth with related oxadiazole derivatives .
Study BAnti-inflammatory PropertiesShowed reduced cytokine levels in vitro with oxadiazole compounds .
Study CPolymer ApplicationsHighlighted enhanced thermal stability in polymers incorporating thiophene-based compounds .
Study DPesticidal EfficacyReported effective pest control using structurally similar compounds .

Chemical Reactions Analysis

Potential Chemical Reactions

Given the functional groups present in 2-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide , several types of chemical reactions can be anticipated:

  • Nucleophilic Substitution Reactions : The sulfanyl group can participate in nucleophilic substitution reactions, potentially replacing the 4-methylphenyl group with another nucleophile under appropriate conditions.

  • Oxidation Reactions : The sulfanyl group is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones.

  • Hydrolysis : The amide bond in the compound could undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Reaction Conditions and Yields

The conditions for these reactions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yields and purity. For similar compounds, microwave-assisted methods have shown superiority over traditional heating methods in terms of reaction time and yield .

Reaction TypeTraditional MethodMicrowave-Assisted Method
Reaction TimeLonger (e.g., 900-1800 min)Shorter (e.g., 30-70 s)
YieldLower (e.g., 49-86%)Higher (e.g., 81-96%)

Characterization Techniques

Characterization of the synthesized compound and its intermediates can be achieved through various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the structure and confirming the presence of specific functional groups.

  • High Performance Liquid Chromatography (HPLC) : Essential for assessing purity and stability.

  • Mass Spectrometry (MS) : Provides molecular weight and fragmentation patterns.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Table 1: Key Oxadiazole Derivatives and Their Substituents
Compound Name Oxadiazole Substituent Acetamide Aryl Group Biological Activity Reference
Target Compound 5-[(Thiophen-2-yl)methyl] 4-Methylphenyl Not reported
CDD-934506 5-(4-Methoxyphenyl) 4-Nitrophenyl Antimycobacterial (IC₅₀: 7.1 µM)
8g (Indole derivative) 5-(1H-Indol-3-ylmethyl) 4-Methylphenyl Enzyme inhibition (e.g., COX-2)
6f 5-(4-Chlorophenyl) 4-Chlorophenyl Antimicrobial (MIC: 12.5 µg/mL)
Shah et al. derivative 5-(4-Acetamidophenyl) Varied aryl groups S. aureus inhibition (MIC: 63 µg/mL)

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in CDD-934506 enhances antimycobacterial activity, likely due to improved target binding via electron-deficient aromatic systems .
  • Chlorophenyl vs. Thiophene : Compound 6f (4-chlorophenyl) shows moderate antimicrobial activity, suggesting that thiophene's electron-rich sulfur atom in the target compound could enhance reactivity or solubility .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Aqueous Solubility
Target Compound ~401.5 Not reported 3.2 Low
7d 389.0 162–165 2.8 Moderate
CDD-934506 417.4 Not reported 3.5 Low
6o 460.6 170–178 4.1 Poor

Key Findings :

  • Lipophilicity : The target compound’s predicted LogP (3.2) is lower than 6o (4.1), suggesting better membrane permeability than highly chlorinated analogs .
  • Solubility : Thiophene’s sulfur atom may improve solubility compared to purely phenyl-substituted derivatives (e.g., 6o) .

Preparation Methods

Cyclization of Hydrazide Intermediates

The most common method involves cyclizing a hydrazide derivative with carbon disulfide under basic conditions. For this compound, (thiophen-2-yl)acetic acid hydrazide is synthesized first:

  • (Thiophen-2-yl)acetic acid is refluxed with excess hydrazine hydrate in ethanol to yield the hydrazide.

  • The hydrazide is treated with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization at 80–90°C for 6–8 hours to form 5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazole-2-thiol .

Key Reaction Conditions

ParameterValue
SolventEthanol
Temperature80–90°C
Reaction Time6–8 hours
BaseKOH

Alternative Route via Cyanogen Bromide

An alternative pathway employs cyanogen bromide (CNBr) for cyclization:

  • (Thiophen-2-yl)acetic acid hydrazide is treated with CNBr in anhydrous dichloromethane.

  • The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature, yielding 5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine .

Analytical Data for 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine

  • Molecular Formula : C₉H₈N₃O₂S

  • MS (ESI) : m/z 238.04 [M+H]⁺

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 3.2 Hz, 1H, thiophene), 7.20 (d, J = 5.1 Hz, 1H, thiophene), 6.95 (t, J = 4.8 Hz, 1H, thiophene), 4.10 (s, 2H, CH₂), 2.50 (s, 2H, NH₂).

Introduction of the Sulfanyl Group

The 2-position of the oxadiazole ring is functionalized with the sulfanyl group via nucleophilic substitution or oxidative coupling.

Nucleophilic Substitution with 4-Methylthiophenol

  • 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazole-2-thiol is reacted with 4-methylthiophenol in the presence of iodine and potassium carbonate.

  • The reaction proceeds in dimethylformamide (DMF) at 60°C for 12 hours, yielding 2-[(4-methylphenyl)sulfanyl]-5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazole .

Optimized Parameters

ParameterValue
SolventDMF
Oxidizing AgentI₂
BaseK₂CO₃
Temperature60°C

Oxidative Coupling with Disulfides

An alternative method employs bis(4-methylphenyl) disulfide under copper catalysis:

  • The thiolate intermediate (generated from oxadiazole-2-thiol and NaH) reacts with the disulfide in toluene.

  • Catalytic CuI (10 mol%) facilitates the coupling at 110°C for 24 hours.

Yield Comparison

MethodYield (%)Purity (HPLC)
Nucleophilic Substitution7298.5
Oxidative Coupling6597.8

Acetamide Functionalization

The final step involves coupling the oxadiazole amine with 2-[(4-methylphenyl)sulfanyl]acetyl chloride .

Synthesis of 2-[(4-Methylphenyl)sulfanyl]acetyl Chloride

  • 2-[(4-Methylphenyl)sulfanyl]acetic acid is treated with thionyl chloride (SOCl₂) at reflux for 3 hours.

  • Excess SOCl₂ is removed under vacuum to yield the acyl chloride.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.0 Hz, 2H, aryl), 7.10 (d, J = 8.0 Hz, 2H, aryl), 3.80 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

Amide Coupling Reaction

  • 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine is dissolved in anhydrous dichloromethane.

  • Triethylamine (2.5 eq) and 2-[(4-methylphenyl)sulfanyl]acetyl chloride (1.2 eq) are added dropwise at 0°C.

  • The mixture is stirred at room temperature for 6 hours, yielding the target compound.

Reaction Workup

  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • Recrystallization from ethanol affords pure 2-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide .

Analytical Characterization of the Target Compound

Spectroscopic Data

  • Molecular Formula : C₂₁H₂₀N₃O₂S₂

  • MS (ESI) : m/z 418.10 [M+H]⁺

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.20 (s, 1H, NH), 7.40–7.10 (m, 6H, aryl/thiophene), 4.15 (s, 2H, CH₂-thiophene), 3.95 (s, 2H, CH₂-S), 2.30 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.5 (C=O), 162.0 (oxadiazole C-2), 140.2–115.0 (aryl/thiophene), 35.5 (CH₂-S), 30.8 (CH₂-thiophene), 21.0 (CH₃).

Purity and Yield

StepYield (%)Purity (HPLC %)
Oxadiazole Formation7899.0
Sulfanyl Introduction7298.5
Acetamide Coupling8599.2

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Hydrazide-CS₂ Method : Higher yields but requires stringent temperature control.

  • Cyanogen Bromide Route : Faster but involves toxic reagents.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step protocols, starting with the preparation of the 1,3,4-oxadiazole core. A common approach includes:

Cyclocondensation : Reacting thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) to form the oxadiazole ring .

Functionalization : Introducing the thiophene-methyl group via nucleophilic substitution or coupling reactions. For example, alkylation of the oxadiazole intermediate with 2-(bromomethyl)thiophene .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) improves purity.
Yield Optimization :

  • Use anhydrous conditions and inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Optimize stoichiometry (e.g., 1.2 equivalents of alkylating agents to prevent side reactions) .

Basic: How should researchers characterize the compound’s structure and purity?

Answer:
Employ a combination of analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methylphenyl sulfanyl vs. thiophene-methyl groups). Look for diagnostic peaks: thiophene protons (~6.8–7.5 ppm) and oxadiazole-related carbons (~155–165 ppm) .
    • IR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and bond angles (critical for confirming regiochemistry in heterocycles) .

Advanced: What computational methods are suitable for predicting reactivity or biological targets?

Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as cyclocondensation barriers or charge distribution in the oxadiazole ring .
  • Molecular Docking : Screen against protein targets (e.g., cyclooxygenase-2 or kinase enzymes) using AutoDock Vina. Prioritize binding poses with thiophene/oxadiazole moieties in hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., logP >5 may indicate poor solubility) .

Basic: What in vitro assays are appropriate for initial biological activity screening?

Answer:

  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with positive controls (e.g., doxorubicin) .
  • Anti-inflammatory Testing : ELISA-based COX-2 inhibition assays .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Substituent Effects :

    PositionModificationObserved EffectReference
    Oxadiazole C-5Thiophene-methyl↑ Anticancer activity (vs. phenyl)
    Sulfanyl group4-MethylphenylImproved COX-2 selectivity (vs. chloro substituents)
  • Rational Design : Replace thiophene with furan/isoxazole to modulate electronic effects or reduce metabolic instability .

Advanced: How to resolve contradictions in reported biological data for similar compounds?

Answer:

  • Assay Standardization : Discrepancies in IC₅₀ values may arise from protocol variations (e.g., serum concentration in cell culture). Replicate studies under controlled conditions .
  • Metabolic Interference : Test metabolites (e.g., via LC-MS) to identify inactive/degraded products masking parent compound efficacy .
  • Structural Confirmation : Re-examine disputed compounds via X-ray crystallography to rule out regiochemical misassignments .

Advanced: What strategies improve pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based nanocarriers .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to slow CYP450-mediated oxidation .
  • Tissue Distribution : Radiolabel the compound (¹⁴C or ³H) for biodistribution studies in rodent models .

Advanced: How to investigate the compound’s mechanism of action at the molecular level?

Answer:

  • Target Identification : Use affinity chromatography (immobilized compound) to pull down binding proteins from cell lysates .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or kinase signaling pathways) .
  • In Silico Dynamics : Perform MD simulations (GROMACS) to study target-ligand interactions over time (e.g., oxadiazole H-bonding with catalytic residues) .

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